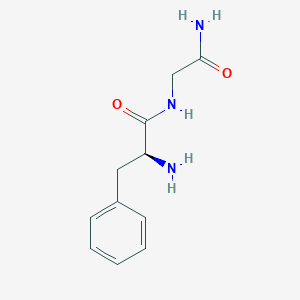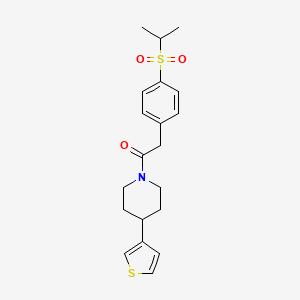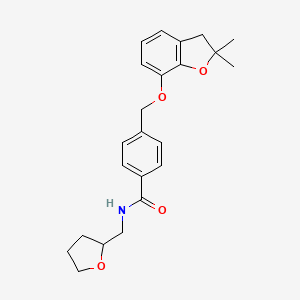![molecular formula C9H11F3N2 B2878879 (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine CAS No. 2248198-82-3](/img/structure/B2878879.png)
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as TFMPA, and it is an amino acid derivative that belongs to the class of pyridines. TFMPA has been studied extensively for its potential applications in the field of neuroscience and pharmacology.
Wirkmechanismus
TFMPA acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. The blockade of the NMDA receptor by TFMPA results in the inhibition of calcium influx into the cell, which is required for synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
TFMPA has been shown to have a significant impact on the biochemical and physiological processes in the brain. The blockade of the NMDA receptor by TFMPA results in the inhibition of long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory processes. TFMPA has also been shown to have neuroprotective effects by preventing excitotoxicity, which is a pathological process that results in neuronal death due to excessive activation of glutamate receptors.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPA has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions. TFMPA is also relatively stable and can be easily synthesized in good yield. However, TFMPA has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Additionally, TFMPA has not been extensively studied in vivo, and its effects on behavior and cognition are not well characterized.
Zukünftige Richtungen
TFMPA has significant potential for future research in the field of neuroscience and pharmacology. Some possible future directions include:
1. Investigation of the pharmacokinetic and pharmacodynamic properties of TFMPA in vivo.
2. Characterization of the effects of TFMPA on behavior and cognition in animal models.
3. Development of more potent and selective NMDA receptor antagonists based on the structure of TFMPA.
4. Investigation of the therapeutic potential of TFMPA in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
5. Evaluation of the safety and tolerability of TFMPA in humans.
Conclusion:
In conclusion, (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions. It has significant potential for future research in the field of neuroscience and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TFMPA have been discussed in this paper. Further research is required to fully understand the potential of TFMPA as a pharmacological agent.
Synthesemethoden
The synthesis of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine involves the reaction of 2,4-difluoropyridine with (S)-prolinol in the presence of a catalyst. The reaction proceeds through a one-pot process, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
TFMPA has been studied for its potential applications in the field of neuroscience and pharmacology. It has been found to be a potent antagonist of the NMDA receptor, which is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. TFMPA has been shown to selectively block the NMDA receptor, without affecting other glutamate receptors, such as AMPA and kainate receptors. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(5-13)8-4-7(2-3-14-8)9(10,11)12/h2-4,6H,5,13H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQKQAWRPJBBKJ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2878797.png)


![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2878803.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2878804.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2878805.png)






![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2878816.png)